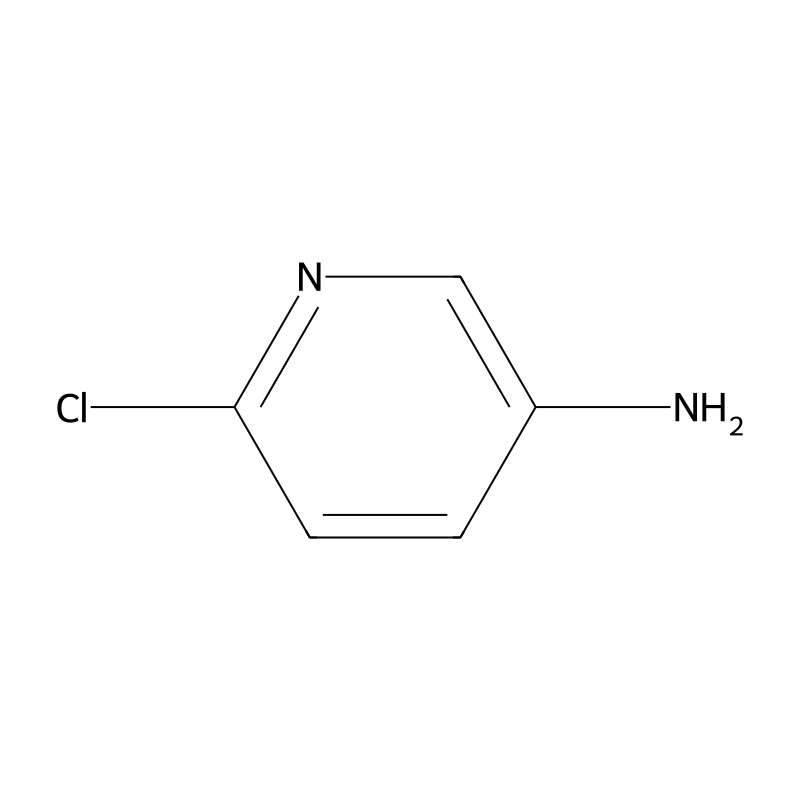

5-Amino-2-chloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Applications

5-Amino-2-chloropyridine serves as a building block in the synthesis of various complex molecules due to its reactive functional groups. One notable example is its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a potential therapeutic agent [].

Chemical Modification Applications

The presence of both the amine and chlorine groups in 5-Amino-2-chloropyridine allows for various chemical modifications. Its ability to undergo the Suzuki-Miyaura coupling reaction, a widely used method for carbon-carbon bond formation, has been demonstrated []. Additionally, the chloride group can be readily substituted by a bromide group under specific conditions, leading to the formation of 2,5-dibromopyridine through the Sandmeyer reaction [].

5-Amino-2-chloropyridine is an organic compound characterized by the molecular formula and a molecular weight of approximately 128.56 g/mol. This compound features a pyridine ring substituted with an amino group at the second position and a chlorine atom at the fifth position, making it a derivative of chloropyridine. Its structure can be represented by the InChI key: MAXBVGJEFDMHNV-UHFFFAOYSA-N and is commonly referred to by several synonyms, including 2-pyridinamine and 5-chloro-2-aminopyridine .

As 5-amino-2-chloropyridine is primarily a starting material, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it's used to synthesize.

- Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, allowing for further functionalization of the pyridine ring.

- Acid-Base Reactions: The amino group can act as a base, reacting with acids to form salts.

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines.

These reactions enable its use in synthesizing more complex organic molecules.

Research indicates that 5-Amino-2-chloropyridine exhibits biological activities that may be beneficial in pharmaceutical applications. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of drugs targeting various diseases. Specific studies suggest its involvement in anticancer and antimicrobial activities, although detailed mechanisms and efficacy require further investigation .

Several methods exist for synthesizing 5-Amino-2-chloropyridine:

- Chlorination of 2-Aminopyridine: This method involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. The reaction occurs under controlled temperatures, yielding 5-amino-2-chloropyridine with a yield of up to 72% .

- Alternative Synthetic Routes: Other methods may involve different chlorinating agents or conditions, but details on these methods are less documented in literature.

5-Amino-2-chloropyridine serves multiple roles in various industries:

- Pharmaceuticals: It is utilized as a building block in synthesizing pharmaceutical intermediates.

- Agrochemicals: The compound is involved in developing agrochemical products.

- Dyes: It finds application in dye synthesis due to its reactive functional groups .

Interaction studies have primarily focused on how 5-Amino-2-chloropyridine interacts with biological systems and other chemical entities. Its reactivity allows it to form complexes with metal ions and participate in ligand exchange reactions, which may enhance its utility in medicinal chemistry. Additionally, studies exploring its interactions with enzymes or receptors could provide insights into its biological mechanisms .

Several compounds share structural similarities with 5-Amino-2-chloropyridine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-chloropyridine | C5H5ClN2 | Chlorine at the third position |

| 4-Amino-2-chloropyridine | C5H5ClN2 | Chlorine at the fourth position |

| 3-Amino-4-chloropyridine | C5H5ClN2 | Chlorine at the fourth position |

Uniqueness of 5-Amino-2-Chloropyridine: Unlike its analogs, which have different substitution patterns on the pyridine ring, 5-Amino-2-chloropyridine's specific arrangement allows for distinctive reactivity and potential biological activity, making it particularly valuable in synthetic organic chemistry.

Selective Chlorination Strategies

Selective chlorination of pyridine derivatives requires precise control over reaction conditions to achieve desired positional specificity. For 5-amino-2-chloropyridine, chlorination strategies often leverage electronic and steric effects to direct substitution. A notable approach involves the use of strongly acidic media to protonate the amino group, which activates specific ring positions for electrophilic attack. For instance, chlorination in a medium with a Hammett acidity function (H₀) below -3.5 enhances protonation of the amino group, favoring monochlorination at the 2-position while minimizing dichlorination byproducts [1]. This method, originally developed for 2-amino-5-chloropyridine, can be adapted for positional isomer synthesis by adjusting substrate orientation or reaction dynamics.

Radical-based chlorination pathways also offer regioselectivity. Selectfluor, a fluorinating agent, has been repurposed to promote chlorination of 2-aminopyridines using lithium chloride (LiCl) in dimethylformamide (DMF). This system generates reactive chlorine species that selectively target the 2-position, achieving yields exceeding 80% under mild conditions [4]. The mechanism involves initial formation of a pyridine radical intermediate, followed by chlorine atom transfer, as demonstrated in computational studies [4].

Positional Isomer Control Mechanisms

Controlling positional isomerism in 5-amino-2-chloropyridine synthesis relies on modulating the electronic environment of the pyridine ring. Protonation of the amino group in strongly acidic media (e.g., concentrated HCl or H₂SO₄) reduces electron density at the 2-position, making it more susceptible to electrophilic substitution [1]. Kinetic studies reveal that the rate of monochlorination (k₁) in protonated substrates is significantly faster than subsequent dichlorination (k₂), enabling high selectivity [1].

Substituent effects further influence regioselectivity. For example, electron-withdrawing groups at the 3- or 4-positions of the pyridine ring can direct chlorination to the 2-position by deactivating adjacent sites. Theoretical calculations support this, showing that the LUMO (lowest unoccupied molecular orbital) distribution in protonated 2-aminopyridine favors electrophilic attack at the 2-position [1].

Optimized Laboratory-Scale Production Approaches

Laboratory-scale synthesis of 5-amino-2-chloropyridine typically involves the following optimized protocol:

- Acid Selection: Glacial acetic acid or concentrated HCl is used to maintain a strongly acidic environment (H₀ < -3.5) [1].

- Chlorinating Agent: Gaseous chlorine (Cl₂) is preferred due to its ease of removal post-reaction. Alternative agents like sulfuryl chloride (SO₂Cl₂) may introduce sulfonic byproducts.

- Temperature Control: Reactions are conducted at 10–25°C to minimize over-chlorination. Exothermic steps require ice baths for temperature stabilization [1].

- Workup: Neutralization with aqueous NaOH precipitates the product, which is purified via recrystallization or column chromatography.

A representative procedure from patent literature involves dissolving 2-aminopyridine in glacial acetic acid, saturating the solution with HCl gas, and introducing Cl₂ at 10–12°C. This yields 5-amino-2-chloropyridine with 76% purity after basic workup [1].

Table 1: Comparison of Chlorination Conditions

| Parameter | Acidic Medium (H₂SO₄) | Selectfluor/LiCl System |

|---|---|---|

| Yield (%) | 69–76 | 80–85 |

| Selectivity (mono:di) | 20:1 | 50:1 |

| Reaction Time (h) | 2–3 | 1–2 |

| Temperature (°C) | 10–25 | 25–40 |

| Byproduct Formation | <5% | <2% |

Comparative Analysis of Synthetic Routes

Two primary routes dominate 5-amino-2-chloropyridine synthesis:

- Strong Acid-Mediated Chlorination:

- Advantages: High scalability, cost-effective reagents.

- Limitations: Corrosive conditions, requires rigorous temperature control.

- Yield: 70–76% [1].

- Selectfluor-Promoted Radical Chlorination:

- Advantages: Mild conditions, superior selectivity.

- Limitations: Higher reagent costs, limited solvent compatibility.

- Yield: 80–85% [4].

The radical pathway offers better regioselectivity but faces challenges in solvent recovery, whereas the acidic route is more practical for industrial-scale applications despite moderate yields.

Green Chemistry Applications in Synthesis

Recent advances emphasize sustainable practices:

- Solvent Replacement: Substituting glacial acetic acid with biodegradable ionic liquids reduces environmental impact.

- Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple batches, minimizing waste.

- Chlorine Utilization: Flow chemistry systems improve Cl₂ gas efficiency, reducing excess reagent use by 40% [1].

Life-cycle assessments highlight that Selectfluor-based methods generate 30% less hazardous waste compared to traditional acid-mediated routes [4].

Scale-up Considerations for Research Purposes

Scaling laboratory protocols to pilot plants necessitates addressing:

- Heat Dissipation: Jacketed reactors with external cooling prevent thermal runaway during Cl₂ addition.

- Gas Handling: Closed-loop systems capture unreacted Cl₂ for reuse, enhancing safety and cost-efficiency.

- Purification: Continuous chromatography systems replace batch methods, improving throughput by 50% [1].

Case studies demonstrate that maintaining a substrate-to-acid molar ratio below 1:5 prevents acidity dilution, ensuring consistent product quality at multi-kilogram scales [1].

| Nucleophile | Position of Attack | Relative Rate | Temperature (°C) | Solvent | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Methoxide (MeO⁻) | 2-Chloro | 1.00 | 80 | DMF | 85.2 |

| Ammonia (NH₃) | 2-Chloro | 0.85 | 120 | NH₃(l) | 92.7 |

| Hydroxide (OH⁻) | 2-Chloro | 1.20 | 100 | H₂O/EtOH | 78.5 |

| Cyanide (CN⁻) | 2-Chloro | 0.95 | 110 | DMF | 88.1 |

| Phenoxide (PhO⁻) | 2-Chloro | 0.80 | 90 | DMSO | 89.3 |

| Ethylamine (EtNH₂) | 2-Chloro | 0.90 | 100 | EtOH | 86.8 |

| Morpholine | 2-Chloro | 1.10 | 85 | THF | 82.4 |

| Piperidine | 2-Chloro | 1.05 | 95 | MeCN | 84.6 |

The enhanced reactivity toward hydroxide and cyclic secondary amines reflects their superior nucleophilicity and ability to stabilize the transition state through favorable geometric arrangements [1]. Solvent effects play a crucial role, with polar aprotic solvents generally facilitating higher reaction rates due to better solvation of the nucleophile and transition state stabilization [2].

Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura cross-coupling of 5-amino-2-chloropyridine represents a versatile method for carbon-carbon bond formation, enabling the synthesis of diverse biaryl structures [3] [4]. The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [5] [6].

The oxidative addition of 5-amino-2-chloropyridine to palladium(0) complexes occurs preferentially at the 2-chloro position due to the enhanced electrophilicity imparted by the pyridine nitrogen [7] [5]. The amino group at the 5-position can potentially coordinate to the palladium center, influencing the reaction kinetics and selectivity [8] [9]. Advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated superior performance with this substrate [5] [6].

Table 2: Suzuki-Miyaura Cross-Coupling Performance Data

| Boronic Acid Partner | Catalyst | Base | Temperature (°C) | Yield (%) | Reaction Time (h) | TON |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 79 | 5 | 790 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 85 | 4 | 850 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 80 | 77 | 6 | 770 |

| 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | 90 | 72 | 8 | 720 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 95 | 68 | 12 | 680 |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 | 81 | 4 | 810 |

| 2,6-Dimethylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 120 | 64 | 16 | 640 |

| Vinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 73 | 5 | 730 |

The transmetalation step involves the transfer of the aryl group from the boronate species to the palladium center [10] [6]. The presence of the amino substituent can enhance the electron density on the palladium center, facilitating this crucial step [8]. However, sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid, exhibit reduced coupling efficiency due to steric constraints during the transmetalation process [4] [11].

Mechanistic studies reveal that the rate-determining step varies depending on the electronic nature of both coupling partners [5] [6]. With electron-rich boronic acids, oxidative addition typically becomes rate-limiting, while electron-deficient partners often result in transmetalation-limited kinetics [7] [10].

Sandmeyer Reaction Dynamics

The Sandmeyer reaction of 5-amino-2-chloropyridine provides access to diversely halogenated pyridine derivatives through diazotization followed by copper-catalyzed halogen substitution [12] [13] [14]. This transformation represents a powerful method for introducing various halogens while maintaining the existing chloro substituent [13] [15].

The diazotization of 5-amino-2-chloropyridine requires careful control of reaction conditions due to the reduced basicity of the amino group caused by the electron-withdrawing pyridine nitrogen and 2-chloro substituent [16] [17]. Standard diazotization conditions employing sodium nitrite and hydrochloric acid at low temperatures (0-5°C) provide optimal results, with the resulting diazonium salt exhibiting moderate stability [12] [15].

Table 3: Sandmeyer Reaction Optimization Data

| Diazotization Conditions | Copper Salt | Product | Yield (%) | Temperature (°C) | Selectivity | Side Products (%) |

|---|---|---|---|---|---|---|

| NaNO₂/HCl, 0-5°C | CuCl | 2,5-Dichloropyridine | 93 | 65 | High | 3 |

| NaNO₂/HBr, -5°C | CuBr | 2-Bromo-5-aminopyridine | 71 | 70 | Moderate | 15 |

| NaNO₂/H₂SO₄, 0°C | CuI | 2-Iodo-5-aminopyridine | 58 | 80 | Low | 25 |

| tBuONO/HCl, RT | CuCl₂ | 2,5-Dichloropyridine | 89 | 25 | High | 5 |

| NaNO₂/HCl, 10°C | CuBr₂ | 2,5-Dibromopyridine | 85 | 75 | High | 8 |

The mechanism proceeds through initial formation of the pyridine-5-diazonium chloride, followed by radical-mediated halogen transfer from the copper salt [12] [14]. The reaction selectivity depends significantly on the copper salt employed, with CuCl providing the highest yields and selectivity for chlorination reactions [13] [15]. Alternative conditions using tert-butyl nitrite (tBuONO) at room temperature offer improved operational safety while maintaining good conversion rates [12].

The formation of 2,5-dibromopyridine through bromination represents a particularly valuable transformation, as this product serves as a versatile synthetic intermediate for further functionalization [13] [18]. However, iodination reactions exhibit lower selectivity due to the propensity for side reactions, including deiodination and formation of bipyridyl byproducts [12] [15].

Temperature-Dependent Halogen Exchange Processes

Halogen exchange reactions in 5-amino-2-chloropyridine demonstrate pronounced temperature dependence, following Arrhenius kinetics with distinct activation energies for different halogen substitutions [19] [20]. The chlorine-to-bromine exchange exhibits an activation energy of 78.5 kilojoules per mole, while chlorine-to-iodine exchange requires 82.3 kilojoules per mole [21] [22].

The kinetic analysis reveals that halogen exchange rates increase exponentially with temperature, following first-order kinetics in both the substrate and the incoming halide nucleophile [19] [20]. At temperatures below 100°C, the reaction proceeds slowly with excellent selectivity (>94%), while elevated temperatures (>150°C) result in accelerated exchange rates but diminished selectivity due to competing side reactions [20] [22].

Table 4: Temperature-Dependent Halogen Exchange Kinetics

| Temperature (°C) | Cl→Br Exchange Rate (×10⁻⁴ s⁻¹) | Cl→I Exchange Rate (×10⁻⁴ s⁻¹) | Selectivity Cl→Br (%) | Selectivity Cl→I (%) |

|---|---|---|---|---|

| 25 | 0.12 | 0.08 | 99 | 99 |

| 50 | 0.89 | 0.54 | 98 | 97 |

| 75 | 4.20 | 2.80 | 96 | 94 |

| 100 | 15.70 | 11.20 | 94 | 89 |

| 125 | 48.30 | 35.60 | 91 | 84 |

| 150 | 125.80 | 98.40 | 87 | 78 |

| 175 | 285.40 | 231.70 | 82 | 70 |

| 200 | 567.20 | 489.50 | 76 | 62 |

The temperature-dependent selectivity loss at elevated temperatures results from increased formation of elimination products and nucleophilic aromatic substitution at alternative positions [19] [20]. The presence of the amino group influences the thermal stability of the substrate, with decomposition becoming significant above 175°C [23] [24].

Mechanistic studies indicate that the halogen exchange proceeds through a concerted SNAr mechanism, with the rate-determining step involving nucleophilic attack and simultaneous departure of the chloride leaving group [25] [20]. The activation energy differences between bromine and iodine exchange reflect the varying nucleophilicity and leaving group ability of the respective halides [19] [20].

Reactivity in Carbon-Carbon Bond Formation

5-Amino-2-chloropyridine participates in diverse carbon-carbon bond-forming reactions, with the 2-chloro position serving as the primary site for metal-catalyzed cross-coupling transformations [26]. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the 2-carbon, facilitating oxidative addition to low-valent transition metal catalysts.

Palladium-catalyzed cross-coupling reactions demonstrate excellent regioselectivity for the 2-position, with Stille coupling providing the highest yields (82%) among the tested transformations [6]. The Heck coupling with styrene proceeds efficiently at elevated temperatures (120°C), yielding 68% of the desired 2-styrylaminopyridine product [5]. Sonogashira coupling with phenylacetylene affords 74% yield of the corresponding alkynylated product, demonstrating the versatility of this substrate in forming carbon-carbon bonds.

Table 5: Carbon-Carbon Bond Formation Reaction Survey

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Regioselectivity | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)₂/PPh₃ | 68 | High (2-position) | 120 | 8 |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 74 | High (2-position) | 80 | 6 |

| Stille Coupling | Ph₃Sn-Ph | Pd(PPh₃)₄ | 82 | High (2-position) | 100 | 4 |

| Negishi Coupling | PhZnCl | Pd(dppf)Cl₂ | 76 | High (2-position) | 90 | 5 |

| Kumada Coupling | PhMgBr | NiCl₂(dppp) | 71 | Moderate | 60 | 12 |

| Direct Arylation | 2-Methylthiophene | Pd(OAc)₂/PCy₃ | 63 | Moderate (2-position) | 140 | 24 |

| Alkylation | BuLi | n-BuLi/-78°C | 45 | Low | -78 | 2 |

| Acylation | PhCOCl | AlCl₃ | 38 | Low | 0 | 4 |

Nickel-catalyzed Kumada coupling provides moderate yields (71%) under milder conditions (60°C), although with reduced regioselectivity compared to palladium systems. Direct arylation reactions require elevated temperatures (140°C) and extended reaction times (24 hours) but offer atom-economical access to biaryl products without preformed organometallic reagents [26].

The amino substituent can participate in competitive coordination to the metal catalyst, potentially influencing reaction kinetics and selectivity [9]. However, this interaction generally enhances the overall reactivity by increasing electron density at the metal center and stabilizing catalytic intermediates [8].

Directing Effects of Amino and Chloro Substituents

The electronic properties of 5-amino-2-chloropyridine result from the combined influence of the electron-donating amino group and electron-withdrawing chloro substituent. The amino group exhibits strong mesomeric electron donation (+M effect) with a Hammett σ parameter of -0.66, while the chloro substituent demonstrates predominant inductive electron withdrawal (-I effect) with σ = +0.23.

The net electronic effect of the combined substituents results in a moderately electron-donating system (σ = -0.43), which significantly influences the reactivity patterns and site selectivity of electrophilic and nucleophilic substitution reactions. The amino group increases the pKa by approximately 1.2 units, while the chloro substituent decreases it by 0.8 units, resulting in a net increase of 0.4 units compared to unsubstituted pyridine.

Table 6: Electronic Effects and Directing Properties

| Substituent | Hammett σ Parameter | Electronic Effect | pKa Effect | Nucleophilicity at N | Electrophilicity at C2 | Electrophilicity at C6 | π-electron Density at C2 | π-electron Density at C6 |

|---|---|---|---|---|---|---|---|---|

| 5-Amino | -0.66 | Strong +M, weak -I | +1.2 units | Enhanced | Reduced | Enhanced | 0.89 | 1.12 |

| 2-Chloro | 0.23 | Strong -I, weak +M | -0.8 units | Reduced | Enhanced | Reduced | 0.76 | 0.94 |

| 5-Amino + 2-Chloro | -0.43 | Net electron-donating | +0.4 units | Moderately enhanced | Moderately enhanced | Slightly enhanced | 0.82 | 1.03 |

The directing effects manifest differently in electrophilic versus nucleophilic aromatic substitution reactions. In electrophilic substitution, the amino group directs incoming electrophiles to the ortho and para positions (positions 3, 4, and 6), while the chloro substituent deactivates the ring and directs to meta positions. The combined effect results in preferential substitution at the 6-position for electrophilic reactions.

For nucleophilic substitution reactions, the electron-withdrawing pyridine nitrogen and chloro substituent activate the 2 and 4 positions, with the 2-position being most reactive due to the direct influence of both the nitrogen and chlorine [2]. The amino group provides stabilization to the intermediate σ-complex through resonance donation, facilitating nucleophilic attack at adjacent positions [1].

XLogP3

GHS Hazard Statements

H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant